molecular formula C13H17N5O B254235 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B254235
M. Wt: 259.31 g/mol
InChI Key: CALHUAJMQYZFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as DMAMCL, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one involves the inhibition of the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis and repair in cancer cells. 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one binds to the active site of RR, preventing it from converting ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have low toxicity in normal cells, making it a promising candidate for further research. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a selective cytotoxic effect on cancer cells, sparing normal cells. This selectivity is thought to be due to the higher levels of RR in cancer cells compared to normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments include its high purity, low toxicity, and good pharmacokinetic properties. However, the limitations of using 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one. One area of research is the optimization of its synthesis to reduce costs and increase yields. Another area of research is the development of 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one derivatives with improved efficacy and selectivity. Additionally, further studies are needed to investigate the potential of 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one as an anticancer agent in vivo and to determine its safety and toxicity profile. Finally, the potential of 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one as a therapeutic agent for other diseases, such as viral infections, should be explored.

Synthesis Methods

5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized through a multi-step process starting with the reaction of 4-methyl-3-nitroaniline with dimethylformamide dimethyl acetal. The resulting intermediate is then reacted with 1,1,3-trimethyl-3,4-dihydro-1H-pyrazole-5-carboxaldehyde to form the final product, 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one. The synthesis of 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one has been optimized to achieve high yields and purity, making it suitable for further research.

Scientific Research Applications

5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one may have potential as an anticancer agent.

properties

Product Name

5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

5-[3-(dimethylamino)-4-methylanilino]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H17N5O/c1-8-5-6-10(7-11(8)18(3)4)14-12-9(2)16-17-13(19)15-12/h5-7H,1-4H3,(H2,14,15,17,19)

InChI Key

CALHUAJMQYZFEG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)NN=C2C)N(C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)NN=C2C)N(C)C

Origin of Product

United States

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